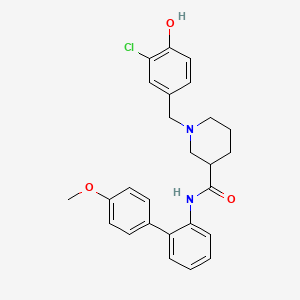![molecular formula C25H30N2O2 B6138417 [1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol, also known as MIH, is a novel compound that has gained significant attention in the field of scientific research. MIH is a synthetic compound that belongs to the class of opioids. It has been shown to have potential therapeutic effects in the treatment of various diseases.
Mécanisme D'action
[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol acts on the opioid receptors in the body, which are responsible for pain relief. It binds to the mu-opioid receptors, which are primarily located in the brain and spinal cord. This binding results in the activation of the receptors, leading to a decrease in the transmission of pain signals. This compound also has effects on other neurotransmitters, such as serotonin and norepinephrine, which can further contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the body's biochemistry and physiology. It has been shown to reduce pain sensitivity in animal models, indicating its potential as an analgesic. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. In addition, this compound has been shown to have effects on the immune system, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound also has well-defined chemical properties, making it easy to study. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, which means that there is limited information available on its properties. In addition, this compound has not been extensively studied in humans, which means that its safety and efficacy are not well established.
Orientations Futures
There are several future directions for research on [1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol. One area of research could be to study its effects on different types of pain, such as neuropathic pain. Another area of research could be to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis. In addition, further studies could be conducted to determine the safety and efficacy of this compound in humans. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its properties.
Méthodes De Synthèse
The synthesis of [1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol involves a series of chemical reactions. The starting material is 1-methyl-1H-indole-3-carboxylic acid, which is reacted with 3-phenylpropanoyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-piperidinemethanol to produce this compound. The final product is purified by column chromatography.
Applications De Recherche Scientifique
[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, this compound has been shown to have effects on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-26-17-22(21-12-5-6-13-23(21)26)24(29)27-16-8-15-25(18-27,19-28)14-7-11-20-9-3-2-4-10-20/h2-6,9-10,12-13,17,28H,7-8,11,14-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWFSVYCGPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)(CCCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[(4-ethylphenoxy)acetyl]-10H-phenothiazine](/img/structure/B6138336.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6138342.png)
![N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}dibenzamide](/img/structure/B6138349.png)
![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6138355.png)
![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6138356.png)


![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138375.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![(1S*,4S*)-2-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6138387.png)
![2-(3-nitrophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B6138395.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)
![N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6138411.png)
![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)